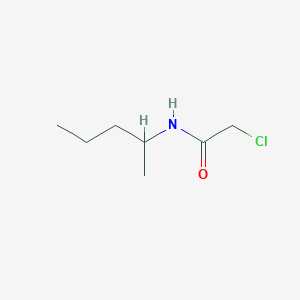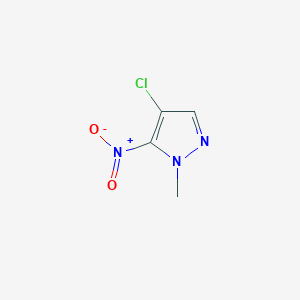
4-chloro-1-methyl-5-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-5-nitro-1H-pyrazole is a chemical compound with the CAS Number: 84547-95-5 . It has a molecular weight of 161.55 and its IUPAC name is this compound . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 . This code provides a standard way to encode the molecular structure using a short ASCII string.Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
This compound has a melting point of 38-42 degrees Celsius . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
4-Chloro-1-methyl-5-nitro-1H-pyrazole serves as a fundamental compound in the synthesis of various pyrazole derivatives. For instance, studies have shown that the nitration of dinitropyrazole can lead to the formation of trinitropyrazole compounds, which react with ammonia, amines, and other nucleophiles, showcasing its versatility in nucleophilic substitution reactions (Dalinger et al., 2013). Additionally, the presence of electron-withdrawing groups like chloro and nitro on the pyrazole ring enhances its reactivity, enabling catalytic C-H allylation and benzylation reactions, thus providing a pathway to complex pyrazole compounds (Bae et al., 2015).
Supramolecular Chemistry
The structural peculiarities of substituted pyrazoles, including this compound, facilitate intriguing supramolecular architectures. This is exemplified in the synthesis of chromeno[4,3-c]pyrazol-4-ones, where the oxidative cyclization of corresponding hydrazono chromen-2-ones leads to compounds with unique molecular and supramolecular structures (Padilla-Martínez et al., 2011).
Ligand Chemistry
Pyrazole derivatives, including those with chloro and nitro substituents, are also of interest in ligand chemistry, particularly in the formation of metal complexes. For example, studies on pyrazoles and imidazoles as ligands have reported the synthesis of various metal adducts, indicating the potential of these compounds in coordination chemistry (Reedijk et al., 2010).
Energetic Materials
Another significant application area is in the development of energetic materials. Research on nitropyrazoles, including derivatives of this compound, has highlighted their potential in creating high-energy density materials. These compounds exhibit promising properties such as high density and excellent detonation pressures and velocities, making them suitable candidates for advanced energetic materials (Yin et al., 2015).
Biological Applications
In addition to their chemical reactivity and applications in materials science, pyrazole derivatives are explored for biological activities. For instance, studies on the synthesis, characterization, and biological activities of pyrazole compounds have uncovered their antimicrobial, antifungal, and anticancer potentials. This highlights the diverse functionality of pyrazole derivatives, including those substituted with chloro and nitro groups, in medicinal chemistry and drug development (Al-Adiwish et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUKVDJCHFJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2736922.png)
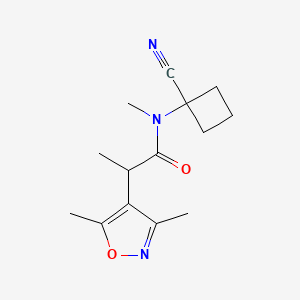

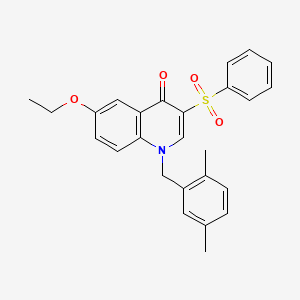
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)
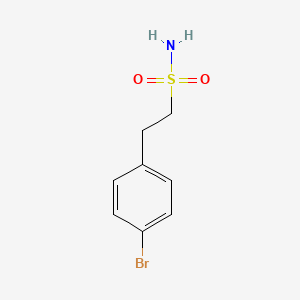
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2736931.png)
![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)


![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
